3-(Trimethylsilyl)butanal
Description
3-(Trimethylsilyl)butanal is an organosilicon compound characterized by a trimethylsilyl (-Si(CH₃)₃) group attached to the third carbon of a butanal backbone. Its molecular formula is C₇H₁₄OSi, with a molecular weight of 158.28 g/mol. This compound is notable for its applications in NMR spectroscopy as a reference or internal standard due to the distinct shielding effects of the silyl group on neighboring protons . Additionally, its steric bulk and hydrophobic properties make it valuable in synthetic organic chemistry, particularly in protecting reactive intermediates or modifying reaction pathways .
Properties
CAS No. |
37935-86-7 |
|---|---|
Molecular Formula |
C7H16OSi |
Molecular Weight |
144.29 g/mol |
IUPAC Name |
3-trimethylsilylbutanal |
InChI |
InChI=1S/C7H16OSi/c1-7(5-6-8)9(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
ZIKXZJFWJBJPBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)butanal typically involves the introduction of the trimethylsilyl group to a butanal molecule. One common method is the reaction of butanal with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: On an industrial scale, the production of 3-(Trimethylsilyl)butanal can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-(Trimethylsilyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in 3-(Trimethylsilyl)butanal can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used to substitute the trimethylsilyl group.
Major Products Formed:
Oxidation: 3-(Trimethylsilyl)butanoic acid.
Reduction: 3-(Trimethylsilyl)butanol.
Substitution: Various substituted butanal derivatives depending on the reagent used.
Scientific Research Applications
3-(Trimethylsilyl)butanal has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of biochemical pathways and as a reagent in various biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)butanal involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The aldehyde group in 3-(Trimethylsilyl)butanal can undergo nucleophilic addition reactions, forming intermediates that can be further transformed into various products .
Comparison with Similar Compounds
Substituent Variations: Silyl vs. Oxygenated Silyl Groups
- (R)-3-((tert-Butyldimethylsilyl)oxy)butanal
- Structure : Features a tert-butyldimethylsilyl (-O-Si(t-Bu)(CH₃)₂) group at C3.
- Molecular Weight : 216.39 g/mol (C₁₁H₂₄O₂Si).
- Key Differences :
- The oxygen linkage introduces polarity, enhancing solubility in polar solvents compared to 3-(Trimethylsilyl)butanal.
- Used in asymmetric synthesis for chiral aldehyde intermediates, as demonstrated in Swern oxidation protocols (86% yield) .
- NMR shifts differ significantly: The aldehyde proton in 3-(Trimethylsilyl)butanal resonates at δ 9.74 ppm (CDCl₃), while the tert-butyldimethylsilyl ether derivative shows distinct shielding due to steric and electronic effects .
Alkyl-Substituted Butanal Derivatives
- 3,3-Dimethylbutanal
- Structure : Two methyl (-CH₃) groups at C3.
- Molecular Formula : C₆H₁₂O (MW: 100.16 g/mol).
- Key Differences :
- Lacks the silicon atom, resulting in lower molecular weight and increased volatility .
- Common in flavoring agents and fragrance industries due to its fruity odor.
Reactivity in aldol condensations is higher than silylated analogs due to reduced steric hindrance .
2-Methylbutanal and 3-Methylbutanal
- CAS Numbers : 96-17-3 (2-methyl), 590-86-3 (3-methyl).
- Applications : Primarily used in food flavorings (e.g., EFSA evaluations for safety) and industrial solvents.
- Contrast : The methyl group’s electron-donating nature contrasts with the electron-withdrawing silyl group, leading to differences in aldehyde proton acidity and reaction kinetics .
Heterocyclic and Aromatic Derivatives
- 3-(5-Methyl-2-furyl)butanal
- Structure : A 5-methylfuran ring at C3.
- Molecular Formula : C₉H₁₂O₂ (MW: 152.19 g/mol).
- Key Differences :
- The furan ring introduces π-conjugation , altering UV/Vis activity and stability under acidic conditions.
Data Tables
Table 1. Structural and Physical Properties
| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 3-(Trimethylsilyl)butanal | -Si(CH₃)₃ at C3 | C₇H₁₄OSi | 158.28 | NMR reference, synthesis |
| (R)-3-((tert-BDMS)oxy)butanal | -O-Si(t-Bu)(CH₃)₂ at C3 | C₁₁H₂₄O₂Si | 216.39 | Asymmetric synthesis |
| 3,3-Dimethylbutanal | -CH₃ at C3 (two) | C₆H₁₂O | 100.16 | Flavoring, organic synth |
| 3-(5-Methyl-2-furyl)butanal | -C₄H₃O(CH₃) at C3 | C₉H₁₂O₂ | 152.19 | Flavoring agent |
Table 2. NMR Chemical Shifts (δ, ppm in CDCl₃)
Key Research Findings
Synthetic Utility : The trimethylsilyl group in 3-(Trimethylsilyl)butanal acts as a steric shield , protecting the aldehyde from nucleophilic attack in multi-step syntheses. This contrasts with 3,3-dimethylbutanal, which lacks such protection .
NMR Applications : 3-(Trimethylsilyl)butanal’s sharp singlet at δ 0.00–0.03 ppm (Si-CH₃) makes it a reliable internal standard, similar to TMSP but with distinct solubility profiles .
Regulatory Status : Silicon-containing compounds like 3-(Trimethylsilyl)butanal are less common in food applications compared to furyl or methyl derivatives, which undergo rigorous EFSA evaluations .
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